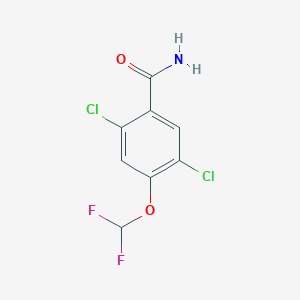

2,5-Dichloro-4-(difluoromethoxy)benzamide

CAS No.: 1806275-22-8

Cat. No.: VC3043286

Molecular Formula: C8H5Cl2F2NO2

Molecular Weight: 256.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806275-22-8 |

|---|---|

| Molecular Formula | C8H5Cl2F2NO2 |

| Molecular Weight | 256.03 g/mol |

| IUPAC Name | 2,5-dichloro-4-(difluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C8H5Cl2F2NO2/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H2,13,14) |

| Standard InChI Key | CDRVWHLAXJUBEN-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)N |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)N |

Introduction

2,5-Dichloro-4-(difluoromethoxy)benzamide, with the CAS number 1806275-22-8, is a synthetic organic compound that belongs to the benzamide class. It is characterized by its structural formula, which includes dichloro and difluoromethoxy substituents attached to a benzamide backbone. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzamide typically involves a multi-step process starting from appropriate benzene derivatives. The difluoromethoxy group can be introduced using difluoromethylation reagents, while the amide group is formed through reactions with suitable carboxylic acid derivatives.

-

Starting Materials: 2,5-Dichlorobenzene derivatives.

-

Difluoromethylation: Introduction of the difluoromethoxy group using difluoromethylation agents.

-

Amidation: Conversion to the benzamide form through reaction with carboxylic acid derivatives.

Potential Applications

While specific applications of 2,5-Dichloro-4-(difluoromethoxy)benzamide are not widely documented, compounds with similar structures are often explored for their biological activity, including antimicrobial and anticancer properties. The presence of difluoromethoxy and dichloro substituents can enhance the compound's reactivity and interaction with biological targets.

Research Findings and Future Directions

Research on benzamide derivatives often focuses on their pharmacological properties, including their potential as inhibitors of enzymes or modulators of cellular signaling pathways. For instance, phosphodiesterase inhibitors, which are structurally related to benzamides, have been studied for their roles in treating neurodegenerative diseases and cancer .

Given the limited specific data available on 2,5-Dichloro-4-(difluoromethoxy)benzamide, further research is needed to explore its biological activity and potential applications. This could involve in vitro studies to assess its efficacy against various disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume